N-[4-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and an allyloxy-benzyl group, which contributes to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine typically involves multiple steps, starting with the preparation of the allyloxy-benzyl precursor. This precursor is then reacted with tetrazole derivatives under specific conditions to form the desired compound. Common reagents used in these reactions include allyl bromide, benzyl chloride, and various tetrazole derivatives. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The allyloxy-benzyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-Methoxy-benzyl)-tetrazole-1,5-diamine : Similar structure but with a methoxy group instead of an allyloxy group.
- N1-(4-Ethoxy-benzyl)-tetrazole-1,5-diamine : Similar structure but with an ethoxy group instead of an allyloxy group.
- N1-(4-Propoxy-benzyl)-tetrazole-1,5-diamine : Similar structure but with a propoxy group instead of an allyloxy group.
Uniqueness
N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine is unique due to its allyloxy group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the allyloxy group plays a crucial role in the compound’s activity and effectiveness.
Properties
Molecular Formula |
C11H14N6O |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
1-N-[(4-prop-2-enoxyphenyl)methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C11H14N6O/c1-2-7-18-10-5-3-9(4-6-10)8-13-17-11(12)14-15-16-17/h2-6,13H,1,7-8H2,(H2,12,14,16) |
InChI Key |
GJTJNOMWALXPAN-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)CNN2C(=NN=N2)N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CNN2C(=NN=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.